molecular formula C15H16N4O2 B2841803 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole CAS No. 2580206-61-5

5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole

Cat. No.: B2841803
CAS No.: 2580206-61-5
M. Wt: 284.319
InChI Key: RCCFZBFFHAYPTR-UHFFFAOYSA-N
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Description

5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole is a complex heterocyclic compound that features multiple functional groups, including imidazole, furan, oxane, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal with ammonia and formaldehyde.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the imidazole, furan, and pyrazole rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde: Similar in structure but contains a benzoimidazole ring instead of an imidazole ring.

    4,5-Dialkyl-1H-imidazol-1-ols: Contains imidazole and furan rings but lacks the pyrazole and oxane rings.

Uniqueness

5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-10-20-14(3-1)19-11(6-7-18-19)12-4-5-13(21-12)15-16-8-9-17-15/h4-9,14H,1-3,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCFZBFFHAYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)C3=CC=C(O3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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